1-(3,5-Dichlorobenzoyl)piperazine

CAS No.: 494778-29-9

Cat. No.: VC11640078

Molecular Formula: C11H12Cl2N2O

Molecular Weight: 259.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 494778-29-9 |

|---|---|

| Molecular Formula | C11H12Cl2N2O |

| Molecular Weight | 259.13 g/mol |

| IUPAC Name | (3,5-dichlorophenyl)-piperazin-1-ylmethanone |

| Standard InChI | InChI=1S/C11H12Cl2N2O/c12-9-5-8(6-10(13)7-9)11(16)15-3-1-14-2-4-15/h5-7,14H,1-4H2 |

| Standard InChI Key | ZJKSUVLQJYIQPY-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)C(=O)C2=CC(=CC(=C2)Cl)Cl |

| Canonical SMILES | C1CN(CCN1)C(=O)C2=CC(=CC(=C2)Cl)Cl |

Introduction

Chemical Structure and Molecular Characteristics

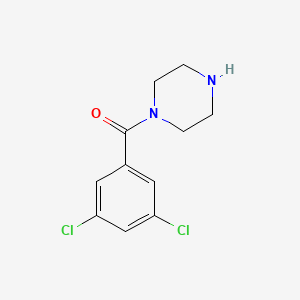

1-(3,5-Dichlorobenzoyl)piperazine consists of a six-membered piperazine ring (C₄H₁₀N₂) substituted at one nitrogen atom with a 3,5-dichlorobenzoyl group (C₇H₃Cl₂O). The molecular formula is C₁₁H₁₁Cl₂N₂O, with a molecular weight of 273.13 g/mol. The IUPAC name is 1-(3,5-dichlorobenzoyl)piperazine, and its SMILES notation is O=C(N1CCNCC1)C2=CC(Cl)=CC(Cl)=C2, reflecting the piperazine core linked to the dichlorinated aromatic ring via a carbonyl group.

Key Structural Features:

-

Piperazine Ring: A heterocyclic diamino structure providing conformational flexibility and hydrogen-bonding capabilities.

-

3,5-Dichlorobenzoyl Group: Introduces electron-withdrawing chlorine atoms at meta positions, enhancing lipophilicity and influencing electronic interactions.

-

Carbonyl Bridge: Facilitates resonance stabilization and modulates reactivity.

Synthesis and Reactivity

The synthesis of 1-(3,5-dichlorobenzoyl)piperazine follows methodologies analogous to those used for related benzoylpiperazine derivatives. A representative route involves:

-

Reaction of Piperazine with 3,5-Dichlorobenzoyl Chloride:

Piperazine reacts with 3,5-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) to yield the monosubstituted product. Stoichiometric control (1:1 molar ratio) prevents bis-acylation, as observed in the synthesis of 1,4-bis(3,5-dichlorobenzoyl)piperazine. -

Purification: Column chromatography or recrystallization isolates the product, typically yielding >70% purity.

Reactivity Notes:

-

The carbonyl group is susceptible to nucleophilic attack, enabling further functionalization (e.g., reduction to alcohols or amines).

-

Chlorine atoms may participate in electrophilic aromatic substitution under harsh conditions.

Physical and Chemical Properties

Predicted and experimental data for 1-(3,5-dichlorobenzoyl)piperazine are summarized below:

Key Observations:

-

High lipophilicity (logP ~3.5–4.0) suggests membrane permeability, a desirable trait in drug candidates .

-

Low water solubility may necessitate formulation aids (e.g., co-solvents) for biological testing.

Future Directions

-

Biological Screening: Prioritize in vitro assays against viral, bacterial, and neurological targets.

-

Structural Optimization: Modify the piperazine core or benzoyl group to enhance solubility or potency.

-

Computational Studies: Perform molecular dynamics simulations to predict binding modes with therapeutic targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume